molecular formula C10H12N2O3 B14853598 Methyl 6-acetyl-4-(aminomethyl)pyridine-2-carboxylate

Methyl 6-acetyl-4-(aminomethyl)pyridine-2-carboxylate

Cat. No.: B14853598
M. Wt: 208.21 g/mol
InChI Key: ZBUIHTYZBQTWLC-UHFFFAOYSA-N
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Description

Methyl 6-acetyl-4-(aminomethyl)pyridine-2-carboxylate is a heterocyclic organic compound with a pyridine ring structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of functional groups like acetyl, aminomethyl, and carboxylate makes it a versatile molecule for chemical modifications and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-acetyl-4-(aminomethyl)pyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the acetylation of 6-methylpyridine-2-carboxylate followed by the introduction of the aminomethyl group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize efficiency. Techniques such as continuous flow synthesis and automated reactors can be employed to produce the compound in bulk while maintaining consistency in quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the acetyl group, converting it to an alcohol or other reduced forms.

    Substitution: The pyridine ring allows for various substitution reactions, where different substituents can replace the existing functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under conditions like reflux or catalytic environments.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 6-acetyl-4-(aminomethyl)pyridine-2-carboxylate has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules and heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 6-acetyl-4-(aminomethyl)pyridine-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in electron transfer processes. These interactions can modulate biological pathways, leading to desired therapeutic effects or chemical transformations.

Comparison with Similar Compounds

    Methyl 6-methylpyridine-2-carboxylate: Similar structure but lacks the acetyl and aminomethyl groups.

    Pyridazine and Pyridazinone Derivatives: These compounds share the pyridine ring but have different substituents and biological activities.

Uniqueness: Methyl 6-acetyl-4-(aminomethyl)pyridine-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in various scientific and industrial fields.

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

methyl 6-acetyl-4-(aminomethyl)pyridine-2-carboxylate

InChI

InChI=1S/C10H12N2O3/c1-6(13)8-3-7(5-11)4-9(12-8)10(14)15-2/h3-4H,5,11H2,1-2H3

InChI Key

ZBUIHTYZBQTWLC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC(=CC(=C1)CN)C(=O)OC

Origin of Product

United States

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